Dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining cyclopropyl and trimethoxyphenyl groups with a dihydropyridine backbone.
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to achieve the desired dihydropyridine structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Ion channels, enzymes, and receptors.
Pathways Involved: Modulation of calcium channels, inhibition of specific enzymes, and interaction with receptor sites.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used in the treatment of angina and hypertension.
Uniqueness
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique properties due to its specific structural features, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C21H25NO7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25NO7/c1-25-16-8-12(9-17(26-2)19(16)27-3)18-14(20(23)28-4)10-22(13-6-7-13)11-15(18)21(24)29-5/h8-11,13,18H,6-7H2,1-5H3 |
InChI Key |
QLYYLQABZNEKCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC |
Origin of Product |
United States |
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